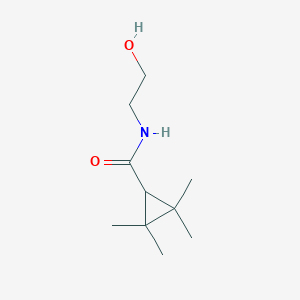
1-Chloro-2-(1-methoxyethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-(1-methoxyethyl)benzene, also known by its CAS number 20001-46-1, is an organic compound with the molecular formula C9H11ClO It is a derivative of benzene, where a chlorine atom and a methoxyethyl group are substituted at the first and second positions, respectively
Métodos De Preparación
The synthesis of 1-Chloro-2-(1-methoxyethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of benzene with 1-chloro-2-methoxyethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require controlled temperatures to ensure the desired substitution occurs without further side reactions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain precise control over reaction parameters, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
1-Chloro-2-(1-methoxyethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, leading to the formation of 2-(1-methoxyethyl)phenol.
Oxidation Reactions: The methoxyethyl group can be oxidized under strong oxidizing conditions to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 1-chloro-2-ethylbenzene using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions for these reactions include the use of strong acids or bases, oxidizing agents like potassium permanganate (KMnO4), and reducing agents such as LiAlH4 .
Aplicaciones Científicas De Investigación
1-Chloro-2-(1-methoxyethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various substitution and addition reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aromatic compounds, providing insights into enzyme specificity and activity.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with potential therapeutic effects.
Mecanismo De Acción
The mechanism by which 1-Chloro-2-(1-methoxyethyl)benzene exerts its effects depends on the specific reaction it undergoes. In electrophilic aromatic substitution, the chlorine atom and methoxyethyl group influence the electron density of the benzene ring, directing incoming electrophiles to specific positions on the ring. This regioselectivity is crucial in determining the outcome of the reactions .
Comparación Con Compuestos Similares
1-Chloro-2-(1-methoxyethyl)benzene can be compared with other similar compounds such as:
1-Chloro-2-methoxybenzene: Lacks the ethyl group, leading to different reactivity and applications.
2-Chloroethyl methyl ether: Similar in structure but with different substitution patterns, affecting its chemical behavior.
1-Chloro-2-ethylbenzene: Lacks the methoxy group, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H11ClO |
|---|---|
Peso molecular |
170.63 g/mol |
Nombre IUPAC |
1-chloro-2-(1-methoxyethyl)benzene |
InChI |
InChI=1S/C9H11ClO/c1-7(11-2)8-5-3-4-6-9(8)10/h3-7H,1-2H3 |
Clave InChI |
DNIVTXIESBOZDA-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol](/img/structure/B14128360.png)


![9-(4-ethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14128373.png)


